2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid
CAS No.: 61404-52-2
Cat. No.: VC18356422
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61404-52-2 |
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Molecular Formula | C12H14O6 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 2-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C12H14O6/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6H,4H2,1-3H3,(H,14,15) |
Standard InChI Key | NYRJTUWNBNNATI-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-Oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid (IUPAC name: 3-(3,4,5-trimethoxyphenyl)-2-oxopropanoic acid) possesses the molecular formula C₁₂H₁₄O₆ and a molecular weight of 278.24 g/mol. Its structure integrates three distinct functional regions:
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A propanoic acid group (–CH₂–COOH) at position 3.
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A 2-oxo group (=O) at position 2.
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A 3,4,5-trimethoxyphenyl ring attached to position 3.
The methoxy (–OCH₃) substituents at the 3, 4, and 5 positions of the phenyl ring create steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₁₂H₁₄O₆ |
Molecular Weight | 278.24 g/mol |
Hydrogen Bond Donors | 2 (COOH and oxo groups) |
Hydrogen Bond Acceptors | 6 |
Rotatable Bonds | 5 |
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, inferences from analogous structures suggest:
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¹H NMR: Signals at δ 3.8–3.9 ppm (methoxy protons), δ 6.5–7.0 ppm (aryl protons), and δ 12.1 ppm (carboxylic acid proton) .
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¹³C NMR: Peaks near δ 170 ppm (carboxylic acid carbon), δ 205 ppm (ketone carbon), and δ 55–60 ppm (methoxy carbons) .
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IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 2500–3300 cm⁻¹ (O–H stretching) .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and malonic acid, followed by decarboxylation:
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Condensation:
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Decarboxylation:
Advanced Catalytic Approaches
Recent innovations in palladium-catalyzed α-arylation offer alternative pathways:
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Reagents: 2-Oxopropanoic acid, 3,4,5-trimethoxybromobenzene, Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃ base .
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Yield: 70–85% under optimized conditions (toluene/ethanol, 90°C, 4 hours) .
Table 2: Comparative Analysis of Synthetic Methods
Method | Yield (%) | Purity (%) | Reaction Time |
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Knoevenagel | 65–75 | 90–95 | 8–10 hours |
Palladium Catalysis | 70–85 | 95–98 | 4–6 hours |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF); poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Degrades above 200°C; susceptible to hydrolysis under strongly acidic or basic conditions.
Reactivity Profile
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Oxidation: The α-keto group undergoes oxidation to form dicarboxylic acids with KMnO₄ .
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Reduction: Selective reduction of the ketone to a secondary alcohol using NaBH₄/CeCl₃ .
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Esterification: Reacts with alcohols under acidic conditions to yield esters (e.g., methyl ester derivative) .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents targeting tubulin polymerization .
Specialty Chemical Production
Serves as a precursor for liquid crystal materials due to its rigid aromatic core and flexible side chain .
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